2-(4-Methoxyphenyl)butan-2-ol
Overview
Description
2-(4-Methoxyphenyl)butan-2-ol is a useful research compound. Its molecular formula is C11H16O2 and its molecular weight is 180.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anti-inflammatory Compounds : A study by Goudie et al. (1978) described compounds related to 4-(6-methoxy-2-naphthyl)butan-2-one showing anti-inflammatory activity, highlighting the potential of similar compounds in medical applications.
Electrochemical Conversion in Pharmaceutical Synthesis : Bryan and Grimshaw (1997) explored the electrocatalytic hydrogenation of 4-(4-hydroxyphenyl)buten-2-one, leading to the formation of 4-(4-methoxyphenyl)butan-2-one, demonstrating its significance in pharmaceutical synthesis processes. Study Details.
Catalysis in Chemical Synthesis : Morad et al. (2017) reported the synthesis of 4-(4-methoxyphenyl)butan-2-one using a multifunctional supported AuPd nanoalloy catalyst, underlining its role in chemical synthesis and catalysis. Study Details.
Flavourings in Animal Feed : A study on the safety and efficacy of aromatic ketones, secondary alcohols, and related esters, including 4-(4-methoxyphenyl)-butan-2-one, as flavorings in animal feed was conducted, emphasizing its utility in the food and feed industry. Study Details.
Synthesis of Fragrances : Climent et al. (2007) discussed the synthesis of 4-(p-methoxyphenyl)butan-2-one using palladium catalysts, indicating its application in the fragrance industry. Study Details.
Biocatalytic Oxidation for 'Green' Chemistry : Kosjek et al. (2003) demonstrated a 'green' oxidation method to transform 4-(p-hydroxyphenyl)butan-2-ol into raspberry ketone, highlighting environmentally friendly approaches in chemical synthesis. Study Details.
properties
IUPAC Name |
2-(4-methoxyphenyl)butan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-4-11(2,12)9-5-7-10(13-3)8-6-9/h5-8,12H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMGLJLQWOAEGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC=C(C=C1)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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